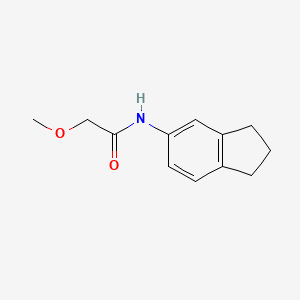

N-(2,3-dihydro-1H-inden-5-yl)-2-methoxyacetamide

Description

Properties

IUPAC Name |

N-(2,3-dihydro-1H-inden-5-yl)-2-methoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-15-8-12(14)13-11-6-5-9-3-2-4-10(9)7-11/h5-7H,2-4,8H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDBSCXOUOSEVSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1=CC2=C(CCC2)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 2,3 Dihydro 1h Inden 5 Yl 2 Methoxyacetamide

Retrosynthetic Analysis of the Compound

A retrosynthetic analysis of N-(2,3-dihydro-1H-inden-5-yl)-2-methoxyacetamide provides a logical framework for planning its synthesis. The primary disconnection is the amide bond, which is a common and reliable bond to form in the forward synthesis. This disconnection reveals two key precursors: 5-aminoindane (also known as 2,3-dihydro-1H-inden-5-amine) and 2-methoxyacetic acid or its activated derivative.

Further deconstruction of 5-aminoindane points towards 5-nitroindane as a viable precursor, as the nitro group can be readily reduced to an amine. The synthesis of 5-nitroindane can be envisioned to start from indane itself, through an electrophilic aromatic substitution reaction, specifically nitration. Indane, in turn, can be synthesized through various methods, including the intramolecular Friedel-Crafts cyclization of 3-phenylpropionic acid or its derivatives. sci-hub.ru

This retrosynthetic pathway is advantageous as it utilizes readily available starting materials and involves well-established chemical transformations.

Figure 1: Retrosynthetic Analysis of this compound

Classical Synthetic Routes

The classical synthesis of this compound is a multi-step process that hinges on the formation of the indane core, its subsequent functionalization, and the final amidation reaction.

The formation of the acetamide (B32628) moiety is typically the final step in the synthesis. This involves the reaction of 5-aminoindane with a suitable 2-methoxyacetylating agent. A common and effective method is the use of 2-methoxyacetyl chloride in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. The reaction is generally carried out in an inert aprotic solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) at room temperature.

Alternatively, 2-methoxyacetic acid can be coupled directly with 5-aminoindane using a peptide coupling reagent. Common coupling agents include dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields.

Table 1: Comparison of Amidation Methods

| Method | Reagents | Typical Solvents | Advantages | Disadvantages |

| Acyl Chloride | 2-methoxyacetyl chloride, Triethylamine | Dichloromethane, THF | High reactivity, generally good yields | Acyl chloride can be moisture-sensitive |

| Carbodiimide Coupling | 2-methoxyacetic acid, EDC, HOBt | Dichloromethane, DMF | Milder conditions, good for sensitive substrates | Formation of urea (B33335) byproduct can complicate purification |

The key intermediate, 5-aminoindane, is prepared from indane. A common strategy involves the nitration of indane to form a mixture of 4-nitroindane and 5-nitroindane. The desired 5-nitro isomer can be separated by fractional crystallization or chromatography. The nitration is typically achieved using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to prevent over-nitration.

Following the isolation of 5-nitroindane, the nitro group is reduced to an amine. A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas is a clean and efficient method. Chemical reducing agents such as tin(II) chloride in hydrochloric acid or iron powder in acetic acid are also effective.

Recent advances in organic synthesis have also explored various functionalizations of the indene (B144670) core which can be subsequently hydrogenated to the corresponding indane derivatives. researchgate.netnih.gov

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product.

Nitration of Indane: The temperature of the nitration reaction must be carefully controlled, typically between 0 and 10 °C, to minimize the formation of dinitro products and other side reactions. The ratio of nitric acid to sulfuric acid also influences the regioselectivity of the reaction.

Reduction of 5-Nitroindane: In catalytic hydrogenation, the choice of catalyst, solvent, and hydrogen pressure can affect the reaction rate and efficiency. For instance, using a higher catalyst loading or pressure can shorten the reaction time. The solvent choice is also important; ethanol (B145695) or methanol (B129727) are commonly used.

Amidation: For the amidation step, the reaction temperature is usually maintained at room temperature. However, for less reactive substrates, gentle heating may be required. The choice of base and its stoichiometry are critical to ensure complete reaction and neutralization of the acid byproduct.

A systematic approach to optimization, such as a Design of Experiments (DoE), can be employed to efficiently identify the optimal set of reaction parameters. researchgate.net

Purification of the intermediates and the final product is essential to obtain a compound of high purity.

5-Nitroindane: After the nitration reaction, the product mixture is typically poured onto ice water to precipitate the nitroindanes. The isomers can then be separated by fractional crystallization from a suitable solvent like ethanol or by column chromatography on silica (B1680970) gel.

5-Aminoindane: Following the reduction, the reaction mixture is worked up to remove the catalyst or reducing agent residues. The crude 5-aminoindane can be purified by distillation under reduced pressure or by crystallization of its salt, such as the hydrochloride salt.

This compound: The final product is typically isolated by an aqueous workup to remove water-soluble byproducts. The crude product can then be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate (B1210297)/hexanes, or by column chromatography on silica gel. The purity of the final compound is confirmed by analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis. tudublin.ie

Modern Synthetic Approaches

While the classical routes are reliable, modern synthetic methodologies offer potential improvements in terms of efficiency, safety, and environmental impact.

One such approach could involve a one-pot synthesis where the reduction of 5-nitroindane and the subsequent acylation are carried out in the same reaction vessel without isolating the intermediate 5-aminoindane. This would reduce the number of workup and purification steps, leading to a more streamlined process.

Another modern approach could utilize transition-metal-catalyzed cross-coupling reactions to introduce the amino group or a precursor to it onto the indane ring. For example, a Buchwald-Hartwig amination of 5-bromoindane with an appropriate nitrogen source could be a viable route to 5-aminoindane. This would offer an alternative to the nitration-reduction sequence.

Furthermore, the use of flow chemistry for the nitration step could offer better control over reaction parameters, leading to improved safety and selectivity. Continuous flow reactors can handle highly exothermic reactions more safely than batch reactors and can allow for precise control of residence time and temperature.

The exploration of enzymatic reactions for the amidation step could also be a green and highly selective alternative to traditional chemical methods.

Catalytic Methods in Synthesis

Catalytic methods for amide bond formation are highly sought after as they can offer milder reaction conditions and greater efficiency compared to traditional stoichiometric reagents. For the synthesis of this compound, various catalytic systems can be envisioned.

One of the primary catalytic approaches involves the direct amidation of methoxyacetic acid with 5-aminoindan (B44798). This can be facilitated by a range of catalysts, including those based on boron, zirconium, or other transition metals. These catalysts work by activating the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. For instance, boric acid and its derivatives have been shown to be effective catalysts for the amidation of carboxylic acids with amines under relatively mild conditions, often with the removal of water.

Another catalytic strategy is the use of ruthenium complexes for the ortho-acylation of anilines, which could be adapted for the N-acylation in this context. rsc.org While typically used for C-H activation, the principles of metal-catalyzed acylation can be applied to the N-acylation of 5-aminoindan. Furthermore, palladium-catalyzed N-acylation of tertiary amines by carboxylic acids has been reported, proceeding via the cleavage of a C-N bond, offering another potential, albeit less direct, route. organic-chemistry.org

Clay-based catalysts also present a green and cost-effective option for N-acetylation of anilines and could likely be applied to the synthesis of the target compound. These solid acid catalysts are easily separable and reusable, aligning with the principles of sustainable chemistry.

| Catalyst Type | Reactants | General Conditions | Advantages |

| Boron-based catalysts | 5-aminoindan, methoxyacetic acid | High temperature, water removal | Mild, avoids harsh reagents |

| Ruthenium complexes | 5-aminoindan, methoxyacetic acid derivative | Inert atmosphere, specific ligands | High selectivity, good functional group tolerance |

| Clay catalysts | 5-aminoindan, methoxyacetic acid | Heterogeneous, thermal | Reusable, environmentally friendly, low cost |

Flow Chemistry and Continuous Synthesis Techniques

Flow chemistry has emerged as a powerful tool for the synthesis of organic compounds, including amides, offering advantages such as improved safety, scalability, and reaction control. nih.gov The synthesis of this compound can be readily adapted to a continuous flow process.

A typical flow setup would involve pumping a solution of 5-aminoindan and a suitable methoxyacetylating agent, such as methoxyacetyl chloride, through a heated reactor coil. The short residence time at elevated temperatures can significantly accelerate the reaction, leading to high yields in a short period. The use of a packed-bed reactor containing a solid-supported catalyst or coupling agent can further enhance the efficiency and simplify purification. researchgate.net

Solvent-free continuous flow synthesis using mechanochemical approaches has also been reported for amide and peptide synthesis, achieving high yields in minutes at room temperature. digitellinc.com This technique could be a highly efficient and green method for the production of this compound.

| Flow Reactor Type | Reactants | Key Parameters | Throughput |

| Heated Coil Reactor | 5-aminoindan, methoxyacetyl chloride | Temperature, residence time, solvent | High |

| Packed-Bed Reactor | 5-aminoindan, methoxyacetic acid, catalyst | Catalyst loading, flow rate, temperature | High, with simplified purification |

| Mechanochemical Screw Reactor | 5-aminoindan, methoxyacetic acid | Rotation speed, temperature | Potentially very high, solvent-free |

Green Chemistry Principles in Synthesis Design

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. ucl.ac.uk Key areas of focus include the use of safer solvents, atom economy, and the reduction of waste.

One of the primary goals of green chemistry in amide synthesis is to move away from stoichiometric coupling reagents that generate significant amounts of waste. rsc.org Catalytic methods, as discussed previously, are a cornerstone of this approach.

The choice of solvent is another critical factor. Water is an ideal green solvent, and methods for amide formation in aqueous media are being developed. researchgate.net For instance, the use of water-soluble photosensitizers for the acetylation of anilines under catalyst-free conditions has been demonstrated and could be explored for this synthesis. nih.gov Another green solvent option is the use of deep eutectic solvents (DES), which can act as both the solvent and catalyst, are often biodegradable, and can be recycled. nih.gov Enzymatic methods, for example using Candida antarctica lipase (B570770) B in a green solvent like cyclopentyl methyl ether, offer a highly sustainable route to amide bond formation with excellent yields and purity. nih.gov

| Green Chemistry Principle | Application to Synthesis | Benefit |

| Atom Economy | Direct catalytic amidation of methoxyacetic acid and 5-aminoindan. | Minimizes byproducts (ideally only water). |

| Safer Solvents | Use of water, deep eutectic solvents, or enzymatic synthesis in green solvents. | Reduces environmental impact and improves safety. |

| Catalysis | Employing reusable catalysts like clays (B1170129) or biocatalysts (enzymes). | Reduces waste and allows for easier purification. |

| Energy Efficiency | Mechanochemical or photoinduced reactions at room temperature. | Lowers energy consumption. |

Multi-Component Reactions for Compound Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, offer a highly efficient route to complex molecules. While a direct MCR for the synthesis of this compound may not be readily available, MCRs can be employed to generate key intermediates or analogous structures. rug.nl

For instance, the Ugi four-component reaction, which combines an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid to form a bis-amide, is a powerful tool in medicinal chemistry. nih.gov A variation of this reaction could potentially be designed to incorporate the 5-aminoindan and methoxyacetic acid moieties into a larger structure.

Stereoselective Synthesis of this compound (if applicable)

The target molecule, this compound, is achiral. Therefore, stereoselective synthesis is not directly applicable to the final compound itself. However, the synthesis of enantiomerically pure derivatives of this compound would necessitate the use of chiral starting materials or the introduction of chirality during the synthesis. For example, if a substituent were present on the five-membered ring of the indane core, stereoselective synthesis would become crucial.

In this context, the stereoselective synthesis of the precursor, 5-aminoindan, is of significant interest.

Chiral Auxiliaries and Catalysts in Stereocontrol

Chiral auxiliaries can be temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. For the synthesis of chiral aminoindans, a chiral auxiliary could be used to control the stereoselective reduction of an indanone precursor or the addition of a nitrogen-containing group.

The use of chiral catalysts is another powerful strategy. For example, asymmetric hydrogenation of an enamine precursor to a chiral aminoindan could be achieved using a chiral transition metal catalyst.

Enantioselective Approaches

Biocatalysis offers a highly efficient and environmentally friendly approach to stereoselective synthesis. Transaminase enzymes, for example, can be used for the asymmetric amination of prochiral ketones to produce chiral amines with high enantioselectivity. An improved process for the amination of indanones using transaminase enzymes has been reported to synthesize (R)-1-aminoindan with high enantioselectivity and yield. ajpamc.com This method could be adapted to produce enantiomerically pure 5-aminoindan derivatives, which could then be acylated to form chiral analogs of the target molecule.

Another approach involves the stereoselective addition of C-radicals to chiral glyoxylate-derived N-sulfinyl imines through photoredox catalysis, providing a route to unnatural α-amino acids. rsc.org This principle of using a chiral sulfinyl group to direct stereoselective bond formation could be applied to the synthesis of chiral aminoindan precursors. nih.gov

Process Chemistry Considerations for Scalable Synthesis

The successful transition of a synthetic route from laboratory scale to industrial production hinges on careful consideration of process chemistry principles. For the synthesis of this compound, this involves a detailed analysis of factors that influence the reaction's efficiency, cost-effectiveness, and environmental impact. A common and direct method for this synthesis is the N-acylation of 5-aminoindan with a 2-methoxyacetylating agent, such as 2-methoxyacetyl chloride, in the presence of a base.

Reaction Scheme:

Figure 1: General reaction scheme for the synthesis of this compound from 5-aminoindan and 2-methoxyacetyl chloride.

Yield Optimization:

Maximizing the yield of the desired product is a primary objective in process chemistry. For the N-acylation of 5-aminoindan, several parameters can be systematically varied to enhance the yield. These include the choice of solvent, base, reaction temperature, and the stoichiometry of the reactants.

A designed experiment could explore the impact of these variables. For instance, a selection of aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate could be screened. The choice of base is also critical; common options include organic bases like triethylamine (TEA) and diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate.

Below is an interactive data table illustrating a hypothetical optimization study.

| Experiment ID | Solvent | Base (equivalents) | Temperature (°C) | Yield (%) |

| 1 | DCM | TEA (1.1) | 0 | 85 |

| 2 | DCM | TEA (1.1) | 25 | 88 |

| 3 | DCM | DIPEA (1.1) | 25 | 92 |

| 4 | THF | TEA (1.1) | 25 | 82 |

| 5 | Ethyl Acetate | K2CO3 (1.5) | 50 | 75 |

From this hypothetical data, it can be inferred that using DIPEA as a base in DCM at room temperature provides the optimal yield. Further optimization could involve fine-tuning the reaction time and the concentration of the reactants.

Atom Economy:

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The ideal atom economy is 100%, where all atoms of the reactants are incorporated into the final product.

The atom economy for the synthesis of this compound using 5-aminoindan and 2-methoxyacetyl chloride can be calculated as follows:

Molecular Weight of 5-aminoindan (C₉H₁₁N): 133.19 g/mol

Molecular Weight of 2-methoxyacetyl chloride (C₃H₅ClO₂): 108.52 g/mol

Molecular Weight of this compound (C₁₂H₁₅NO₂): 205.25 g/mol

Molecular Weight of Triethylamine hydrochloride (C₆H₁₆ClN): 137.65 g/mol (assuming TEA is the base)

The atom economy is calculated using the formula:

(Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%

In this case:

(205.25 g/mol / (133.19 g/mol + 108.52 g/mol + 101.19 g/mol for TEA)) x 100% ≈ 59.8%

This calculation highlights that a significant portion of the reactant mass ends up as a byproduct (triethylamine hydrochloride). To improve the atom economy, alternative synthetic routes could be explored, such as the direct condensation of 5-aminoindan with methoxyacetic acid, which would produce water as the only byproduct. However, such direct amidations often require catalysts and harsher reaction conditions.

The identification and control of impurities are critical for ensuring the quality and safety of the final product, particularly in pharmaceutical applications. In the synthesis of this compound, several potential impurities could arise.

Potential Impurities:

Unreacted Starting Materials: Residual 5-aminoindan and methoxyacetic acid (from the hydrolysis of the acyl chloride) may be present.

Diacylated Product: The formation of a diacylated product, where a second methoxyacetyl group attaches to the nitrogen atom of the amide, is a possibility, especially if excess acylating agent is used.

O-acylated Impurity: If the starting 5-aminoindan contains any related hydroxy-indan impurities, O-acylation could occur.

Impurities from Starting Materials: The purity of the starting 5-aminoindan and 2-methoxyacetyl chloride is crucial. Any impurities present in these materials could be carried through or react to form new impurities.

Impurity Control Strategies:

A robust impurity control strategy involves a multi-pronged approach:

High-Purity Starting Materials: Sourcing or synthesizing high-purity 5-aminoindan and 2-methoxyacetyl chloride is the first line of defense.

Optimized Reaction Conditions: The reaction conditions optimized for yield can also help minimize the formation of certain impurities. For example, careful control of the stoichiometry of the reactants can reduce the likelihood of diacylation.

In-Process Monitoring: Techniques such as High-Performance Liquid Chromatography (HPLC) can be used to monitor the progress of the reaction and the formation of impurities in real-time.

Purification: An effective purification method is essential to remove any impurities that are formed. Recrystallization or column chromatography are common laboratory techniques that can be scaled up for industrial production. The choice of solvent for recrystallization is critical for achieving high purity and yield.

An illustrative data table for a hypothetical impurity profile as determined by HPLC is presented below.

| Impurity | Retention Time (min) | Specification Limit (%) | Batch 1 (%) | Batch 2 (%) |

| 5-aminoindan | 3.5 | ≤ 0.1 | 0.08 | 0.05 |

| Diacylated Product | 12.1 | ≤ 0.2 | 0.15 | 0.12 |

| Unknown Impurity 1 | 8.7 | ≤ 0.1 | 0.07 | Not Detected |

| This compound | 10.2 | ≥ 99.5 | 99.7 | 99.8 |

This table demonstrates how impurity levels can be monitored and controlled to meet predefined specifications.

Chemical Reactivity and Transformations of N 2,3 Dihydro 1h Inden 5 Yl 2 Methoxyacetamide

Reactions at the Amide Nitrogen

The amide nitrogen in N-(2,3-dihydro-1H-inden-5-yl)-2-methoxyacetamide, being part of a secondary amide, possesses a lone pair of electrons and an attached proton. This configuration allows for its participation in several characteristic reactions, including substitution at the nitrogen atom and cleavage of the amide bond.

N-alkylation of secondary amides can be achieved, although it is often more challenging than the alkylation of primary amines due to the reduced nucleophilicity of the amide nitrogen. The reaction typically requires a strong base to deprotonate the amide, forming an amidate anion, which then acts as a nucleophile to attack an alkylating agent, such as an alkyl halide. wikipedia.orgflvc.org Common bases used for this purpose include sodium hydride (NaH) or potassium tert-butoxide. The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) being preferred. The general scheme for N-alkylation would involve the reaction of this compound with an alkyl halide (R-X) in the presence of a strong base. researchgate.netorganic-chemistry.org

N-acylation involves the introduction of an acyl group onto the amide nitrogen. This transformation is typically carried out using an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base. researchgate.netorganic-chemistry.org The base, often a tertiary amine like triethylamine (B128534) or pyridine, serves to neutralize the hydrogen halide or carboxylic acid byproduct. nih.gov These reactions lead to the formation of N-acylamides, also known as diacylamines. The acylation of this compound would result in a product where the amide nitrogen is bonded to two acyl groups. bath.ac.uk

A summary of potential reagents for these transformations is presented in the table below.

| Transformation | Reagent Class | Specific Examples |

| N-Alkylation | Alkyl Halides | Methyl iodide, Ethyl bromide, Benzyl chloride |

| Strong Bases | Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK) | |

| N-Acylation | Acyl Halides | Acetyl chloride, Benzoyl chloride |

| Acid Anhydrides | Acetic anhydride, Propionic anhydride | |

| Bases | Triethylamine (Et3N), Pyridine |

The amide bond in this compound can be cleaved through hydrolysis under both acidic and basic conditions. khanacademy.org This reaction breaks the amide linkage to yield a carboxylic acid and an amine.

Acid-catalyzed hydrolysis typically involves heating the amide in the presence of a strong acid, such as sulfuric acid or hydrochloric acid, in an aqueous solution. researchgate.netresearchgate.net The mechanism begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then attacks this carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine results in the formation of 5-aminoindane and methoxyacetic acid.

Base-catalyzed hydrolysis is generally carried out by heating the amide with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or alcoholic solution. khanacademy.org The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate. The departure of the amidate anion as a leaving group is followed by an acid-base reaction between the carboxylic acid and the strongly basic amidate, resulting in a carboxylate salt and the free amine (5-aminoindane).

| Condition | Reagents | Products |

| Acidic Hydrolysis | H₂SO₄ (aq), HCl (aq) | 5-Aminoindane, Methoxyacetic acid |

| Basic Hydrolysis | NaOH (aq), KOH (aq) | 5-Aminoindane, Sodium methoxyacetate (B1198184) (or potassium salt) |

Reactions Involving the Methoxy (B1213986) Group

The methoxy group (-OCH₃) in the 2-methoxyacetamide (B107977) portion of the molecule is an ether linkage. This group is generally stable but can be cleaved under specific, often harsh, reaction conditions. wikipedia.org

Demethylation is the removal of the methyl group to unveil a hydroxyl group. wikipedia.org This transformation is a common synthetic step, particularly in the chemistry of natural products. chem-station.com A variety of reagents can be employed for this purpose. Strong Brønsted acids like hydrobromic acid (HBr) can cleave the ether bond upon heating. chem-station.com The mechanism involves protonation of the ether oxygen, followed by a nucleophilic attack of the bromide ion on the methyl group in an Sₙ2 reaction.

Lewis acids are also powerful reagents for demethylation. chem-station.com Boron tribromide (BBr₃) is a particularly effective and widely used reagent for cleaving aryl methyl ethers, and it can also be applied to aliphatic methoxy groups. acs.org The reaction proceeds through the formation of a complex between the Lewis acidic boron and the ether oxygen, followed by the nucleophilic displacement of the methyl group by a bromide ion. Other Lewis acids like aluminum chloride (AlCl₃) can also be used. chem-station.com

Ether cleavage, in a broader sense, refers to the breaking of the carbon-oxygen bond of the ether. wikipedia.orgorganic-chemistry.org In the context of the methoxy group, this is synonymous with demethylation. The choice of reagent can sometimes be influenced by the presence of other functional groups in the molecule to ensure selectivity. For instance, certain thiol-based reagents, like ethanethiol (B150549) in the presence of a strong base, can effect demethylation under different conditions than strong acids. chem-station.com

| Reagent Type | Specific Reagent | Typical Conditions |

| Strong Brønsted Acid | 47% Hydrobromic Acid (HBr) | Heating |

| Strong Lewis Acid | Boron Tribromide (BBr₃) | Low temperature (e.g., -78 °C to room temp.) in an inert solvent (e.g., CH₂Cl₂) |

| Lewis Acid | Aluminum Chloride (AlCl₃) | Heating in an inert solvent |

| Thiol-based | Ethanethiol (EtSH) with a base (e.g., NaOH) | Heating |

Reactions on the Indane Ring System

The indane ring system contains a benzene (B151609) ring, which is susceptible to electrophilic aromatic substitution (SₑAr). wikipedia.orgmasterorganicchemistry.com The position of substitution on the benzene ring is directed by the existing substituents: the fused cyclopentyl ring (an alkyl group) and the N-(2-methoxyacetamido) group at the 5-position.

The alkyl portion of the indane ring is an ortho-, para-directing and activating group. The N-acyl group (acetamido) is also ortho-, para-directing and activating. slideshare.netyoutube.com Since the acetamido group is at the 5-position, its ortho positions are 4 and 6, and its para position is 2 (which is part of the fused ring and not available for substitution). The alkyl ring fusion is at positions 3a and 7a. The C4-C5 bond is attached to the cyclopentane (B165970) ring. Therefore, the available positions for substitution on the aromatic ring are 4, 6, and 7.

Considering the directing effects of both groups, electrophilic substitution is most likely to occur at positions 4 and 6, which are ortho to the powerful activating acetamido group. Position 7 is sterically hindered by the adjacent cyclopentyl ring. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgsci-hub.ru For instance, nitration using a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of 4-nitro and 6-nitro derivatives. Similarly, halogenation with a halogen (e.g., Br₂) and a Lewis acid catalyst (e.g., FeBr₃) would likely produce the 4-bromo and 6-bromo substituted products. The functionalization of the indane core at the 5-position has been a subject of study, often utilizing cross-coupling reactions on a halogenated precursor to introduce diverse substituents. researchgate.netnih.gov

| Reaction | Reagents | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | N-(4-nitro-2,3-dihydro-1H-inden-5-yl)-2-methoxyacetamide and N-(6-nitro-2,3-dihydro-1H-inden-5-yl)-2-methoxyacetamide |

| Bromination | Br₂, FeBr₃ | N-(4-bromo-2,3-dihydro-1H-inden-5-yl)-2-methoxyacetamide and N-(6-bromo-2,3-dihydro-1H-inden-5-yl)-2-methoxyacetamide |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | N-(4-acyl-2,3-dihydro-1H-inden-5-yl)-2-methoxyacetamide and N-(6-acyl-2,3-dihydro-1H-inden-5-yl)-2-methoxyacetamide |

Electrophilic Aromatic Substitution Reactions

The N-(2-methoxyacetyl) group attached to the 5-position of the indane ring is an activating, ortho-, para-directing group for electrophilic aromatic substitution. This is due to the lone pair of electrons on the nitrogen atom which can be delocalized into the aromatic ring, thereby increasing the electron density at the ortho and para positions.

For this compound, the positions ortho to the acetamido group are C4 and C6, and the para position is C7. Therefore, electrophilic substitution is expected to occur preferentially at these positions.

Halogenation: Reactions with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid or in a polar solvent would likely yield a mixture of 4-halo and 6-halo derivatives.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would be expected to produce 4-nitro and 6-nitro substituted products.

Friedel-Crafts Reactions: Acylation and alkylation reactions would also be directed to the 4 and 6 positions. However, the acetamido group can coordinate with the Lewis acid catalyst, potentially deactivating the ring or leading to more complex reaction mixtures.

Functionalization of the Indane Ring

The saturated five-membered ring of the indane moiety is generally less reactive than the aromatic ring. Functionalization would typically require more forcing conditions and would likely proceed via free-radical mechanisms.

Oxidation: Strong oxidizing agents could potentially oxidize the benzylic positions (C1 and C3) of the indane ring to ketones or alcohols. However, the specific conditions required and the selectivity of such reactions for this particular substrate are not documented.

Chemo-, Regio-, and Stereoselectivity in Reactions

Chemoselectivity: In reactions involving multiple functional groups, the relative reactivity of the aromatic ring and the amide functionality would be a key factor. For instance, under certain conditions, reactions could occur at the amide nitrogen or carbonyl group in preference to the aromatic ring.

Regioselectivity: As discussed under electrophilic aromatic substitution, the directing effect of the N-(2-methoxyacetyl) group is the primary determinant of regioselectivity on the aromatic ring, favoring substitution at the C4 and C6 positions.

Stereoselectivity: For reactions involving the chiral centers that could be introduced on the indane ring, stereoselectivity would be an important consideration. However, without specific examples of such reactions, a detailed discussion is not feasible.

Reaction Mechanisms and Kinetics Studies

Detailed mechanistic and kinetic studies on this compound have not been reported. The mechanisms of its predicted reactions would follow established pathways for electrophilic aromatic substitution and functionalization of saturated hydrocarbons. Kinetic studies would be necessary to quantify the activating effect of the N-(2-methoxyacetyl) group and to determine the relative rates of substitution at the different available positions on the aromatic ring.

Advanced Structural Characterization and Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and TautomerismTo discuss the compound's conformation (the spatial arrangement of its atoms) and potential tautomerism (isomers that interconvert rapidly), detailed NMR studies are essential.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)A complete analysis would necessitate actual 2D NMR spectra. For instance:

COSY (Correlation Spectroscopy): Would require a spectrum to establish which protons are coupled to each other, confirming the connectivity within the indane and methoxyacetamide moieties.

HSQC (Heteronuclear Single Quantum Coherence): A spectrum would be needed to identify which protons are directly attached to which carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This spectrum would be crucial for identifying longer-range connections between protons and carbons (2-3 bonds), helping to piece together the entire molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is vital for conformational analysis, as it identifies protons that are close to each other in space, even if they are not directly connected through bonds.

Without these spectra, no data tables of chemical shifts and correlations could be generated, and no meaningful discussion of the compound's structure in solution could occur.

X-ray Crystallography for Crystalline Polymorphs and Co-crystalsThis is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To write this section, a solved crystal structure would be necessary. This would provide:

Bond lengths, bond angles, and torsion angles.

The crystal system and space group.

Information on intermolecular interactions, such as hydrogen bonding or π-stacking.

The basis for discussing different crystalline forms (polymorphs) or co-crystals.

No crystallographic information file (CIF) or report of a crystal structure determination for N-(2,3-dihydro-1H-inden-5-yl)-2-methoxyacetamide is available.

Vibrational Spectroscopy (FTIR, Raman) for Hydrogen Bonding and Conformational AnalysisAn analysis of hydrogen bonding and conformation using vibrational spectroscopy would require:

FTIR (Fourier-Transform Infrared) Spectrum: To identify characteristic vibrational frequencies, such as the N-H stretch and the C=O (amide I) stretch, which are sensitive to hydrogen bonding.

Raman Spectrum: To provide complementary information, particularly on the non-polar parts of the molecule.

Shifts in these vibrational frequencies compared to theoretical models or related compounds would allow for an analysis of the strength and nature of intermolecular hydrogen bonds. No such spectra have been published.

High-Resolution Mass Spectrometry for Isotopic Pattern and Fragmentation PathwaysThis section would require high-resolution mass spectrometry (HRMS) data. This would be used to:

Confirm the elemental composition of the molecule by matching the exact mass to the calculated mass.

Analyze the isotopic pattern to further verify the elemental formula.

Study the fragmentation pattern (the way the molecule breaks apart in the mass spectrometer) to provide further structural confirmation.

A data table of observed fragments and their proposed structures could only be created from an actual mass spectrum.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetic properties of molecules. For N-(2,3-dihydro-1H-inden-5-yl)-2-methoxyacetamide, these calculations would provide a foundational understanding of its chemical characteristics.

Electronic Structure and Molecular Orbitals

The electronic structure of this compound is characterized by the interplay between the electron-donating dihydroindenyl group and the electron-withdrawing methoxyacetamide moiety. The highest occupied molecular orbital (HOMO) is likely to be delocalized over the electron-rich aromatic ring of the indane system, indicating this region's propensity to act as an electron donor in chemical reactions. Conversely, the lowest unoccupied molecular orbital (LUMO) is expected to be centered on the amide and methoxy (B1213986) groups, highlighting their electron-accepting potential. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, would be a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

| Property | Expected Characteristics for this compound |

|---|---|

| HOMO Localization | Primarily on the 2,3-dihydro-1H-inden-5-yl ring |

| LUMO Localization | Concentrated on the 2-methoxyacetamide (B107977) group |

| HOMO-LUMO Gap | Moderate, suggesting reasonable kinetic stability |

Energy Minimization and Conformational Analysis

The three-dimensional structure and conformational flexibility of this compound are crucial for its interactions with biological targets. Energy minimization calculations would reveal the most stable (lowest energy) conformation of the molecule. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to find the geometry with the minimum potential energy.

| Dihedral Angle | Expected Low-Energy Conformations | Relative Energy |

|---|---|---|

| Indenyl-N-C=O | Trans and Cis | Trans expected to be significantly lower |

| N-C-C-O(methoxy) | Gauche and Anti | Gauche may be stabilized by intramolecular interactions |

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

Quantum chemical calculations can accurately predict various spectroscopic properties. For this compound, these predictions would be invaluable for its characterization.

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts, typically using the Gauge-Including Atomic Orbital (GIAO) method, would aid in the assignment of experimental spectra. The predicted shifts would reflect the electronic environment of each nucleus. For instance, the aromatic protons of the indane ring are expected to resonate in the downfield region, while the aliphatic protons of the dihydroindenyl and methoxyethyl groups would appear more upfield.

Vibrational Frequencies: The calculation of vibrational frequencies (infrared and Raman spectra) would help in identifying the characteristic functional groups within the molecule. Key vibrational modes would include the N-H stretch, the C=O stretch of the amide, and various C-H and C-C stretching and bending modes of the indane and methoxyacetamide moieties.

| Spectroscopic Property | Functional Group | Predicted Range |

|---|---|---|

| 1H NMR Chemical Shift (ppm) | Aromatic Protons | 7.0 - 7.5 |

| 1H NMR Chemical Shift (ppm) | -OCH3 Protons | 3.3 - 3.6 |

| 13C NMR Chemical Shift (ppm) | Amide Carbonyl | 168 - 172 |

| IR Vibrational Frequency (cm-1) | N-H Stretch | 3250 - 3350 |

| IR Vibrational Frequency (cm-1) | C=O Stretch | 1640 - 1680 |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a more realistic picture of their behavior in a biological or chemical system.

Ligand-Target Binding Dynamics at a Molecular Level (e.g., VDAC, focusing on the chemical interaction, not biological effect)

MD simulations are a powerful tool for studying the interactions between a ligand and its protein target. In the context of the Voltage-Dependent Anion Channel (VDAC), simulations could elucidate the binding mode and dynamics of this compound.

The simulation would typically start with the ligand docked into a putative binding site on VDAC. The system would then be solvated, and the simulation run for a sufficient duration to observe the stability of the binding and the nature of the interactions. Key chemical interactions that would be monitored include:

Hydrogen Bonds: The amide N-H and C=O groups, as well as the methoxy oxygen, could form hydrogen bonds with polar or charged residues within the VDAC channel.

Hydrophobic Interactions: The indenyl ring system provides a significant hydrophobic surface that could interact favorably with nonpolar residues in the protein.

By analyzing the trajectory of the simulation, one could determine the key residues involved in binding, the residence time of the ligand in the binding site, and any conformational changes in either the ligand or the protein upon binding.

| Interaction Type | Potential Interacting Groups on the Ligand | Potential Interacting Residues on VDAC |

|---|---|---|

| Hydrogen Bonding | Amide N-H, Amide C=O, Methoxy Oxygen | Serine, Threonine, Asparagine, Glutamine, Aspartate, Glutamate, Lysine, Arginine |

| Hydrophobic Interactions | Indenyl Ring | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan |

Docking Studies and Molecular Recognition Principles

Binding Site Analysis (e.g., Protein-Ligand Interactions in model systems)

The binding of a ligand to a protein is governed by a variety of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. The 2,3-dihydro-1H-indene (indane) group of the target molecule is a bicyclic hydrocarbon and is therefore predominantly hydrophobic. This suggests that in a protein binding site, the indane moiety would likely occupy a hydrophobic pocket, interacting with nonpolar amino acid residues such as valine, leucine, isoleucine, phenylalanine, and tryptophan.

The methoxyacetamide group, on the other hand, possesses both hydrogen bond donor (the N-H group) and acceptor (the carbonyl and methoxy oxygens) capabilities. This allows for the formation of specific hydrogen bonding interactions with polar amino acid residues like serine, threonine, asparagine, glutamine, and the peptide backbone of the protein.

Studies on various indazole derivatives, which are structurally similar to indane, have shown that these molecules can form key interactions within protein binding sites. For instance, in a study of indazole derivatives targeting the renal cancer-related protein, interactions with amino acid residues through hydrogen bonding and alkyl-2D interactions were observed. nih.gov Similarly, docking studies on other heterocyclic compounds with amide linkages have highlighted the importance of hydrogen bonding in ligand recognition. nih.gov

Table 1: Potential Protein-Ligand Interactions for this compound

| Molecular Moiety | Type of Interaction | Potential Interacting Amino Acid Residues |

| 2,3-dihydro-1H-indene | Hydrophobic | Valine, Leucine, Isoleucine, Phenylalanine, Tryptophan |

| Amide N-H | Hydrogen Bond Donor | Aspartate, Glutamate, Serine, Threonine, Main-chain Carbonyl |

| Carbonyl Oxygen | Hydrogen Bond Acceptor | Arginine, Lysine, Serine, Threonine, Main-chain N-H |

| Methoxy Oxygen | Hydrogen Bond Acceptor | Arginine, Lysine, Serine, Threonine |

Force Field Parameterization for Molecular Modeling

Molecular mechanics force fields are a collection of equations and associated constants designed to reproduce the potential energy surface of a molecule. uiuc.edu Accurate force field parameters are crucial for reliable molecular modeling and simulation studies, including docking and molecular dynamics. The parameterization of a novel molecule like "this compound" would involve the determination of parameters for bond stretching, angle bending, torsional angles (dihedrals), and non-bonded interactions (van der Waals and electrostatic).

While specific force field parameters for the entire molecule are not available, they can be derived using established methodologies. nih.govchoderalab.org This process typically involves obtaining initial parameters from existing force fields for similar functional groups and then refining them against high-level quantum mechanical (QM) calculations or experimental data.

For the 2,3-dihydro-1H-indene moiety, parameters could be adapted from existing force fields for aromatic and aliphatic hydrocarbons. The primary challenge would be to accurately describe the torsional parameters at the junction of the five-membered and six-membered rings.

For the 2-methoxyacetamide portion, studies on the parameterization of acetamide (B32628) itself provide a valuable starting point. researchgate.net These studies have focused on fitting atomic charges and Lennard-Jones parameters to reproduce experimental properties like the dielectric constant, surface tension, and density. researchgate.net The torsional parameters for the C-N bond and the methoxy group would require careful optimization to correctly represent the conformational preferences of this part of the molecule.

Initial Parameter Assignment: Using analogous parameters from existing force fields such as GAFF (General Amber Force Field) or CGenFF (CHARMM General Force Field).

Quantum Mechanical Calculations: Performing high-level QM calculations (e.g., using density functional theory) to determine the optimized geometry, vibrational frequencies, and torsional energy profiles of the molecule.

Parameter Optimization: Fitting the force field parameters (especially partial atomic charges and dihedral parameters) to reproduce the QM data.

Validation: Validating the newly developed parameters by performing molecular dynamics simulations and comparing calculated properties (e.g., density, heat of vaporization) with experimental data, if available.

QSAR (Quantitative Structure-Activity Relationship) in a Purely Chemical Context

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or a chemical property. In a purely chemical context, QSAR can be used to predict properties like reactivity, solubility, or binding affinity based on calculated molecular descriptors.

Descriptors and Their Correlation with Chemical Properties or Binding Affinities

For "this compound," a variety of molecular descriptors can be calculated to build a QSAR model. These descriptors fall into several categories:

Constitutional Descriptors: These are the simplest descriptors and include molecular weight, number of atoms, number of rings, etc.

Topological Descriptors: These describe the connectivity of the atoms in the molecule, such as the Wiener index and Kier & Hall connectivity indices.

Geometrical Descriptors: These are 3D descriptors that depend on the spatial arrangement of the atoms, including molecular surface area and volume.

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, polarizability, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Hydrophobic Descriptors: The most common hydrophobic descriptor is the logarithm of the octanol-water partition coefficient (logP), which is a measure of the molecule's lipophilicity.

QSAR studies on related acetamide and indane/indazole derivatives have shown that a combination of these descriptors can be used to build predictive models. For example, in a QSAR study of 2-phenoxyacetamide (B1293517) analogues, molecular weight and HOMO energy were found to be important for their activity. researchgate.net Another study on indene- nih.govresearchgate.netmdpi.comoxadiazine hybrids used quantum mechanics-derived chemical descriptors to build QSAR models for their anticancer activity. ekb.eg

For "this compound," it can be hypothesized that descriptors related to hydrophobicity (logP) and molecular shape would be important for predicting its binding affinity to hydrophobic pockets. Electronic descriptors like the dipole moment and polarizability would likely correlate with its ability to interact with polar residues in a binding site.

Table 2: Potentially Relevant QSAR Descriptors for this compound

| Descriptor Class | Specific Descriptor Example | Potential Correlation |

| Constitutional | Molecular Weight | May correlate with binding affinity due to increased van der Waals interactions. |

| Hydrophobic | LogP | Positively correlated with binding to hydrophobic pockets. |

| Electronic | Dipole Moment | Correlated with the strength of electrostatic interactions in a binding site. |

| Electronic | HOMO/LUMO Energies | Related to the molecule's chemical reactivity and ability to participate in charge-transfer interactions. |

| Geometrical | Molecular Surface Area | Can be correlated with the overall size of the binding pocket. |

Prediction of Chemical Reactivity

The chemical reactivity of "this compound" can be predicted using concepts from frontier molecular orbital (FMO) theory and by analyzing various reactivity descriptors derived from quantum chemical calculations. The energies of the HOMO and LUMO are particularly important in this context.

The HOMO is the highest energy orbital containing electrons and is associated with the molecule's ability to donate electrons. A higher HOMO energy suggests a greater tendency to donate electrons and react with electrophiles. The LUMO is the lowest energy orbital that is unoccupied and is associated with the molecule's ability to accept electrons. A lower LUMO energy indicates a greater tendency to accept electrons and react with nucleophiles.

The HOMO-LUMO gap (the energy difference between the HOMO and LUMO) is an indicator of the molecule's chemical stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap suggests high reactivity.

For "this compound," the aromatic ring of the indane moiety and the lone pairs on the oxygen and nitrogen atoms of the methoxyacetamide group would be the primary sites for electrophilic attack. The carbonyl carbon of the acetamide group would be the most likely site for nucleophilic attack.

Computational studies on N-substituted diacetamides have explored their decomposition mechanisms using density functional theory, providing insights into their reactivity under thermal conditions. mdpi.com Such theoretical approaches could be applied to "this compound" to predict its metabolic stability and potential degradation pathways. By calculating the energies of various possible transition states, the most likely reaction pathways can be identified.

Applications of N 2,3 Dihydro 1h Inden 5 Yl 2 Methoxyacetamide in Non Biological Domains

Role as a Synthetic Intermediate in Organic Synthesis

The general class of N-(substituted phenyl) acetamides are well-known for their importance as intermediates in organic synthesis. nih.govresearchgate.net The amide linkage, [–NHC(O)-], is a robust functional group that is integral to the construction of more complex molecular architectures. nih.govresearchgate.net However, specific examples or detailed research outlining the role of N-(2,3-dihydro-1H-inden-5-yl)-2-methoxyacetamide as a synthetic intermediate are not documented. Its structure, featuring an indane moiety and a methoxyacetamide group, suggests potential for further functionalization or as a building block in the synthesis of more complex molecules, though this has not been explicitly demonstrated.

Potential in Materials Science (e.g., liquid crystals, polymers, supramolecular assemblies)

There is currently no available research detailing the application of this compound in materials science. The molecular structure does not inherently suggest properties typically associated with liquid crystals, which are often composed of calamitic (rod-like) or discotic (disc-like) molecules that can self-assemble into ordered phases. mdpi.com Similarly, its potential for incorporation into polymers or its utility in forming supramolecular assemblies has not been investigated.

Catalysis (e.g., as a ligand in transition metal catalysis, if applicable)

The potential for this compound to act as a ligand in transition metal catalysis has not been explored in the available scientific literature. While amides can function as ligands due to their coordination abilities, there are no specific studies that have investigated this compound in a catalytic context. nih.gov

Chemical Probe Applications in Mechanistic Research (purely chemical and theoretical mechanisms)

There is no documented use of this compound as a chemical probe for investigating purely chemical or theoretical reaction mechanisms. Such applications would require specific reactivity or spectral properties that have not been reported for this compound.

Solvatochromic Properties and Solvent Interaction Studies

No studies on the solvatochromic properties of this compound or its interactions with different solvents have been published. Research in this area would involve analyzing changes in the compound's UV-visible absorption spectrum in solvents of varying polarity, and this data is not currently available.

Synthesis and Characterization of Derivatives and Analogs of N 2,3 Dihydro 1h Inden 5 Yl 2 Methoxyacetamide

Systematic Modification of the Indane Ring

The indane ring system, a bicyclic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, offers several positions for substitution and modification.

Ring System Modifications (e.g., size variation, heteroatoms)

Modifying the indane ring system itself represents a more profound structural change. This could involve the expansion or contraction of the five-membered ring to create analogs with different spatial arrangements. For example, replacing the cyclopentane ring with a cyclobutane or cyclohexane ring would alter the geometry of the bicyclic system.

Another approach is the introduction of heteroatoms, such as nitrogen, oxygen, or sulfur, into the indane skeleton to create heterocyclic analogs. These modifications would drastically change the compound's polarity, hydrogen bonding capabilities, and potential metabolic pathways. While the synthesis of various heteroatomic indane cores is documented in chemical literature, their specific application to create analogs of N-(2,3-dihydro-1H-inden-5-yl)-2-methoxyacetamide has not been reported.

Modification of the Acetamide (B32628) Moiety

The N-acetyl group provides a key point for structural variation.

Alkyl Chain Variations

Elongating or branching the alkyl chain of the acetamide moiety is a common strategy in medicinal chemistry to probe the steric requirements of a biological target. Replacing the acetyl group with a propionyl, butyryl, or isobutyryl group would systematically increase the size and lipophilicity of this part of the molecule. Such modifications could influence the compound's binding affinity and selectivity for a hypothetical target. Currently, there is no specific research detailing these alkyl chain variations for this compound.

Substitutions on the Methoxy (B1213986) Group

The methoxy group on the acetyl moiety is another site for modification. Replacing the methyl group with other alkyl groups (e.g., ethyl, propyl) would create a series of alkoxyacetamide analogs. This would subtly alter the steric bulk and lipophilicity in the vicinity of the amide bond. Furthermore, the introduction of functional groups on this alkyl chain could be explored to introduce new chemical properties. No studies describing such modifications for the target compound are currently available.

Future Perspectives and Emerging Research Directions

Novel Synthetic Methodologies for Indane Acetamides

The synthesis of indane acetamides traditionally involves multi-step processes. Future research is likely to focus on developing more efficient, sustainable, and atom-economical synthetic methodologies.

Emerging trends in organic synthesis that could be applied to indane acetamides include:

Green Chemistry Approaches : Methodologies that utilize microwave irradiation or operate under solvent-free conditions are gaining prominence for their potential to create cleaner, more efficient, and economical processes. mdpi.com For instance, the synthesis of various heterocyclic compounds has been successfully achieved using high-speed ball milling or microwave assistance, often without the need for a solvent. mdpi.com

Catalytic Systems : The development of novel catalysts could streamline the synthesis of the indane core and the subsequent amidation. For example, some syntheses of indane derivatives have utilized Friedel-Crafts, Michael-type, and Heck-type cyclization reactions. researchgate.net Future work could explore new metal-based or organocatalytic systems to improve yields and reduce reaction times for these transformations.

Multicomponent Reactions (MCRs) : One-pot reactions where multiple starting materials react to form a complex product are highly efficient. The Ugi reaction, for example, has been performed under solvent-free conditions, indicating the potential for developing similar MCRs for complex acetamides. mdpi.com

Flow Chemistry : Continuous flow synthesis offers advantages in terms of safety, scalability, and process control compared to traditional batch synthesis. Applying flow chemistry to key steps in the synthesis of N-(2,3-dihydro-1H-inden-5-yl)-2-methoxyacetamide could enable more efficient and reproducible production.

A comparative table of potential synthetic methodologies is presented below.

| Methodology | Potential Advantages | Relevance to Indane Acetamides |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, improved yields. | Can accelerate key cyclization or amidation steps. mdpi.com |

| Solvent-Free Reactions | Reduced waste, lower cost, simplified purification. | Applicable for condensation or multicomponent reactions. mdpi.com |

| Novel Catalysis | Higher efficiency, selectivity, and milder reaction conditions. | Development of catalysts for C-H activation on the indane ring or for the amide bond formation. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Ideal for optimizing reaction conditions and enabling large-scale production. |

Advanced Computational Design of Related Chemical Entities

Computer-Aided Drug Design (CADD) has become an indispensable tool in medicinal chemistry for accelerating the discovery and optimization of bioactive molecules. nih.govresearchgate.net For this compound, computational methods can guide the design of new analogs with improved properties.

Key computational strategies include:

Structure-Based Drug Design (SBDD) : If the biological target of the compound is known, SBDD methods like molecular docking can predict how novel derivatives will bind. nih.govresearchgate.net This allows for the rational design of modifications to enhance binding affinity and selectivity. For instance, a series of dihydro-1H-indene derivatives were designed as tubulin polymerization inhibitors, demonstrating the utility of this approach. nih.gov

Ligand-Based Drug Design (LBDD) : When the target's 3D structure is unknown, LBDD methods can be used. researchgate.net Techniques such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling can identify the key structural features required for biological activity, guiding the design of new compounds with similar or enhanced effects. nih.gov

Molecular Dynamics (MD) Simulations : MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time, helping to assess the stability of binding interactions predicted by docking studies. researchgate.netnih.gov

In Silico ADMET Prediction : Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogs, helping to prioritize compounds with favorable pharmacokinetic and safety profiles for synthesis and experimental testing. researchgate.net

These computational approaches facilitate a more targeted search for novel drug candidates, reducing the time and cost associated with traditional drug discovery pipelines. nih.gov

Exploration of Supramolecular Chemistry with the Compound

Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, organized structures. The molecular structure of this compound contains key functional groups that can participate in such interactions.

Hydrogen Bonding : The acetamide (B32628) group (-NH-C=O) is a classic hydrogen bond donor and acceptor. This moiety can drive the self-assembly of molecules into well-defined architectures like chains, sheets, or more complex networks. ibmmpeptide.comresearchgate.net Research on other simple acetamides has shown they can form robust helical supramolecular assemblies stabilized by hydrogen bonds. ibmmpeptide.comresearchgate.netnih.gov

π-π Stacking : The aromatic benzene (B151609) ring of the indane moiety can interact with other aromatic rings through π-π stacking.

Host-Guest Chemistry : The compound could potentially act as a guest molecule, fitting into the cavity of a larger host molecule, or derivatives could be designed to act as hosts for smaller ions or neutral molecules. acs.org

The interplay of these non-covalent forces could lead to the formation of novel materials such as gels, liquid crystals, or crystalline solids with unique properties. For example, the self-assembly of a simple achiral acetamide was shown to create selective water channels, demonstrating the potential for functional nanomaterials. ibmmpeptide.comnih.gov Understanding and controlling these interactions could open avenues for applications in materials science and drug delivery.

Development of Advanced Analytical Techniques for Compound Purity and Characterization

Ensuring the purity of a chemical compound is critical for its application, particularly in pharmaceuticals. alwsci.comnetzsch.com While standard analytical techniques are well-established, ongoing advancements aim to provide greater sensitivity, resolution, and efficiency.

| Analytical Technique | Application in Purity & Characterization | Emerging Advancements |

| High-Performance Liquid Chromatography (HPLC) | Gold standard for separating complex mixtures and quantifying the primary compound and impurities. alwsci.comiltusa.com | Ultra-High-Performance Liquid Chromatography (UHPLC) for faster analysis and higher resolution; coupling with advanced detectors. |

| Mass Spectrometry (MS) | Highly sensitive and specific for identifying and quantifying trace impurities based on mass-to-charge ratio. alwsci.com | Tandem MS (MS/MS) and high-resolution MS (HRMS) for detailed structural elucidation of unknown impurities. alwsci.commdpi.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information for characterization and can be used for quantitative analysis (qNMR) of purity. alwsci.com | Higher field magnets for increased sensitivity and dispersion; advanced 2D NMR techniques for complex structure confirmation. |

| Gas Chromatography (GC) | Effective for analyzing volatile impurities, such as residual solvents from the synthesis process. alwsci.comiltusa.com | Coupling with MS (GC-MS) for definitive identification of volatile components. go-jsb.nl |

| Capillary Electrophoresis (CE) | Offers high-resolution separation, particularly for compounds that are challenging to analyze by HPLC or GC. alwsci.comgo-jsb.nl | Miniaturized and microfluidic CE systems for high-throughput analysis. |

The development and validation of a robust analytical method, such as a sensitive RP-HPLC method, is crucial for quality control, impurity profiling, and stability testing of this compound and its future formulations. researchgate.net

Potential for Derivatization in Chemoinformatic Libraries (for chemical property prediction)

Chemoinformatics utilizes computational methods to analyze chemical information, often to predict the properties of molecules. acs.org this compound can serve as a scaffold for creating large virtual libraries of related compounds for in silico screening.

The process involves:

Scaffold Definition : The core structure of this compound is defined as the central scaffold.

Derivatization : Virtual libraries are generated by systematically modifying specific points on the scaffold. Potential modification sites include the aromatic ring of the indane moiety, the aliphatic cyclopentane (B165970) ring, and the methoxy (B1213986) group. wikipedia.org

Descriptor Calculation : For each virtual derivative, a set of numerical values known as molecular descriptors or fingerprints is calculated. These descriptors encode structural, physicochemical, and electronic features of the molecule. chemrxiv.orgmdpi.com

Property Prediction : Machine learning algorithms and QSPR (Quantitative Structure-Property Relationship) models are trained on existing data to find correlations between the calculated descriptors and specific properties (e.g., solubility, bioactivity, toxicity). acs.orgnih.gov These trained models are then used to predict the properties of the new virtual derivatives.

This approach allows for the rapid exploration of a vast chemical space to identify derivatives with a desired property profile before committing resources to their chemical synthesis and experimental testing. nih.gov Software packages like Chemprop, which implement machine learning architectures, are increasingly used for such predictive tasks. acs.org

Q & A

Basic Research Questions

Q. What synthetic routes and characterization methods are recommended for producing high-purity N-(2,3-dihydro-1H-inden-5-yl)-2-methoxyacetamide?

- Methodology :

- Synthesis : Adapt multi-step protocols from indenyl precursors, as demonstrated for structurally related compounds (e.g., alkylation of 5-aminoindane with 2-methoxyacetic acid derivatives under anhydrous conditions) .

- Characterization : Use -NMR and -NMR to confirm regiochemistry and purity. High-resolution mass spectrometry (HRMS) is critical for verifying molecular weight (e.g., exact mass: 223.0796 g/mol for the parent compound) .

- Data : Purity >95% is typically achievable via recrystallization or column chromatography.

Q. How is X-ray crystallography applied to determine the structural conformation of this compound?

- Methodology :

- Co-crystallize with target proteins (e.g., SARS-CoV-2 nsp1 N-terminal domain, PDB: 8A4Y) and collect diffraction data at resolutions <1.5 Å .

- Refinement using SHELXL (for small molecules) or PHENIX (for protein complexes) to resolve electron density maps. SHELX programs are robust for handling twinning and high-resolution data .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Methodology :

- Use HEK-blue NOD1/NOD2 or THP-1 cells to assess immunomodulatory effects (e.g., IL-8 or TNF-α suppression). Culture cells in RPMI-1640 with 10% FBS and measure cytokines via ELISA kits .

- Dose-response curves (1–100 µM) and IC calculations are standard. Include positive controls (e.g., MDP for NOD2 activation) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity while minimizing off-target effects?

- Methodology :

- Systematically modify substituents:

- Indenyl core : Test halogenation (e.g., 5-fluoro substitution) for enhanced binding.

- Methoxyacetamide : Replace with ethoxy or isopropoxy groups to probe steric effects.

- Screen analogs using SPR (surface plasmon resonance) or thermal shift assays for target engagement .

- Data Contradictions : Inconsistent cellular activity (e.g., IL-8 suppression vs. cytotoxicity) may arise from differential cell permeability. Validate with logP calculations and membrane permeability assays .

Q. What strategies resolve discrepancies in crystallographic refinement of ligand-protein complexes?

- Methodology :

- Address twinning or partial occupancy using SHELXD for experimental phasing and SHELXE for density modification. For low-resolution data (<2.5 Å), apply B-factor sharpening .

- Cross-validate with molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) to assess binding pose stability .

Q. How can HRMS and NMR resolve ambiguities in metabolite identification?

- Methodology :

- HRMS : Use Q-TOF or Orbitrap instruments (resolving power >30,000) to detect exact masses (e.g., 445.0969 g/mol for oxidized metabolites) .

- NMR : --HSQC and COSY experiments differentiate regioisomers (e.g., hydroxylation at C4 vs. C6 of the indenyl ring) .

Q. What computational approaches predict binding affinity to viral or host targets?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.